

Bz-IEGR-pNA acetate solubility and storage conditions

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Compound of Interest

Compound Name: Bz-IEGR-pNA acetate

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In-Depth Technical Guide: Bz-IEGR-pNA Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and storage of **Bz-IEGR-pNA** acetate, a widely used chromogenic substrate for the quantification of Factor Xa activity.

Core Compound Information

Parameter	Details
Product Name	Bz-IEGR-pNA Acetate
Synonyms	Bz-Ile-Glu-Gly-Arg-pNA acetate, N-Benzoyl-L- isoleucyl-L-α-glutamyl-glycyl-N-(4-nitrophenyl)- L-argininamide acetate
CAS Number	1325307-57-0
Molecular Formula	C34H47N9O11
Molecular Weight	757.8 g/mol

Solubility



The solubility of **Bz-IEGR-pNA acetate** is a critical factor in the preparation of stock solutions for enzymatic assays.

Solvent	Solubility	Preparation Notes
DMSO (Dimethyl Sulfoxide)	Soluble. A 1 mM stock solution can be prepared by dissolving 1 mg of Bz-IEGR-pNA acetate in approximately 1.32 mL of DMSO.[1]	To aid dissolution, the solution can be warmed to 37°C and sonicated.[1]
Aqueous Buffers	Poorly soluble.	It is recommended to first dissolve the compound in DMSO and then dilute it in the appropriate aqueous buffer for the assay. The final concentration of DMSO in the assay should be minimized to avoid potential effects on enzyme activity.

Storage and Stability

Proper storage of **Bz-IEGR-pNA acetate** is essential to maintain its integrity and ensure reproducible experimental results.



Form	Storage Temperature	Duration	Notes
Solid (Lyophilized Powder)	-20°C	For several years	Keep in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO	-20°C	Up to 1 month[1]	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Stock Solution in DMSO	-80°C	Up to 6 months[1]	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action in Factor Xa Assay

Bz-IEGR-pNA acetate serves as a chromogenic substrate for Factor Xa. The enzyme specifically recognizes and cleaves the peptide sequence Ile-Glu-Gly-Arg (IEGR). This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa.[1]

Experimental Protocols Preparation of a 1 mM Stock Solution

- Weigh out 1 mg of Bz-IEGR-pNA acetate powder.
- Add approximately 1.32 mL of high-purity DMSO.
- Vortex thoroughly to dissolve. If necessary, gently warm the vial to 37°C and sonicate in a
 water bath until the solid is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.



• Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

General Protocol for Factor Xa Activity Assay

This protocol provides a general guideline for a chromogenic Factor Xa assay in a 96-well microplate format. Optimization may be required depending on the specific experimental conditions.

Materials:

- Bz-IEGR-pNA acetate stock solution (1 mM in DMSO)
- Purified Factor Xa enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂)
- · 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

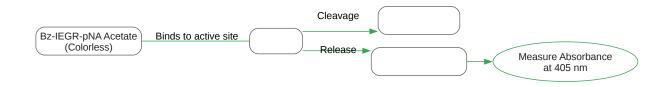
- Prepare Working Substrate Solution: Dilute the 1 mM Bz-IEGR-pNA acetate stock solution in Assay Buffer to the desired final concentration (e.g., 200 μM).
- Prepare Enzyme Solution: Dilute the Factor Xa enzyme in Assay Buffer to the desired concentration.
- Assay Setup:
 - Add 50 μL of Assay Buffer to each well (for blanks).
 - Add 50 μL of the diluted Factor Xa enzyme solution to the sample wells.
 - If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
- Initiate Reaction: Add 50 μ L of the working substrate solution to all wells to start the reaction. The total volume in each well will be 100 μ L.



- Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
- Data Analysis:
 - Subtract the absorbance of the blank wells from the sample wells.
 - Determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.
 - The Factor Xa activity can be calculated using the molar extinction coefficient of p-nitroaniline ($\epsilon_{405} = 9,920 \text{ M}^{-1}\text{cm}^{-1}$).

Visualizations

Logical Relationship of Bz-IEGR-pNA Acetate in a Factor Xa Assay

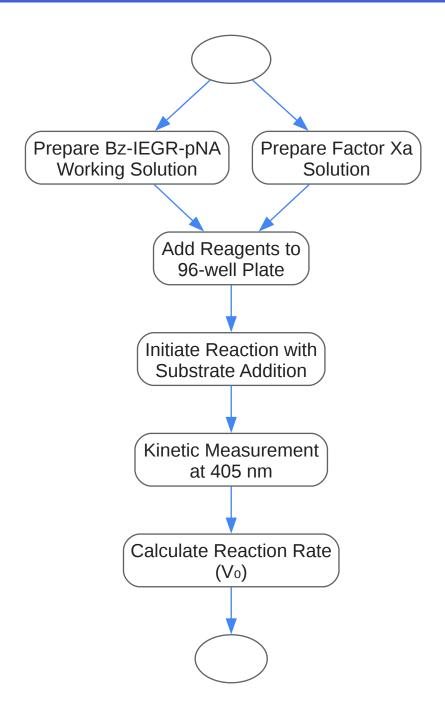


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Caption: Interaction of Bz-IEGR-pNA with Factor Xa.

Experimental Workflow for Factor Xa Activity Measurement





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Caption: Workflow for a Factor Xa chromogenic assay.

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References

- 1. biorxiv.org [biorxiv.org]
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